N'-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary significantly depending on the substitutions at various positions . The specific molecular structure of “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is not provided in the available resources.Chemical Reactions Analysis
Benzothiazole derivatives have been known to exhibit various pharmacological properties such as anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The specific chemical reactions involving “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” are not detailed in the current literature.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific molecular structure. For benzothiazole derivatives, these properties can vary widely . The specific physical and chemical properties of “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” are not provided in the available literature.Mechanism of Action
The mechanism of action for benzothiazole derivatives can vary widely depending on their specific structure and the biological system they interact with . The mechanism of action for “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is not specified in the available resources.
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For benzothiazole derivatives, these can vary widely . The specific safety and hazards of “N’-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” are not detailed in the current resources.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)7-5-6-15-14-16-10-8-11(18-3)12(19-4)9-13(10)20-14/h8-9H,5-7H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHUHIQNRMIGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=CC(=C(C=C2S1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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